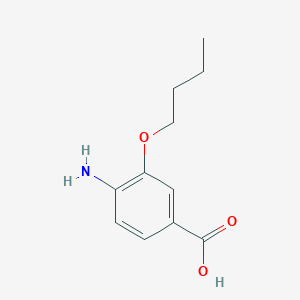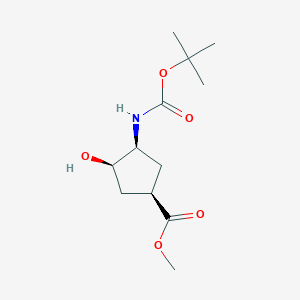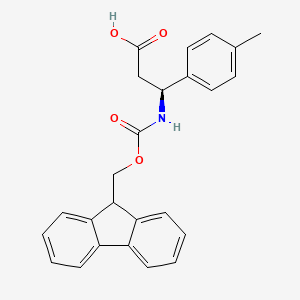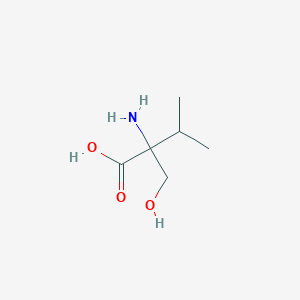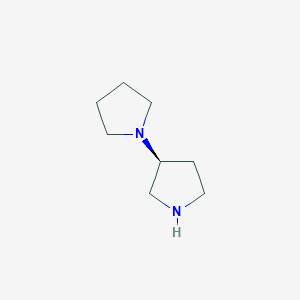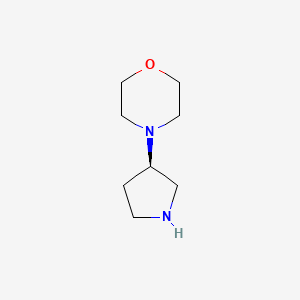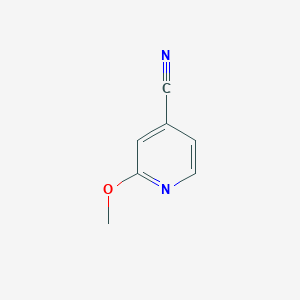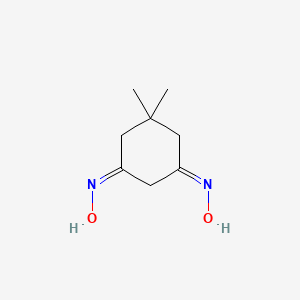
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane
Vue d'ensemble
Description
Isoxazoles, which are five-membered N,O-containing heterocycles, might be structurally related to your compound . They have been synthesized for over a hundred years and continue to attract researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use .
Synthesis Analysis
The synthesis of isoxazoles often involves two main reactions: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
Isoxazoles are especially synthetically useful due to their ability to undergo a variety of reactions leading to the construction of the isoxazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For isoxazoles, they are known for their synthetic availability, special chemical and biological properties .Applications De Recherche Scientifique
Organic Synthesis and Reaction Mechanisms
- Intramolecular Reactions and Crystal Structure Analysis : A study highlighted the unique behavior of cyclohexane-1,3-dione and its 5,5-dimethyl derivative (dimedone) in Michael additions to nitro-olefins, leading to the preparation of 3-substituted 6,7-dihydro-2-hydroxyiminobenzofuran-4(5H)-ones. This work provides insights into butenolide derivatives with a 2-hydroxyimino-substituent, contributing to the understanding of intramolecular reactions and structural analysis through X-ray crystallography (Ansell, Moore, & Nielsen, 1971).
Catalysis and Material Science
- Catalytic Hydrogenation and Alkane Oxidation : Research has demonstrated the catalytic potential of derivatives in the hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate, leading to high selectivity and efficiency in the production of 1,4-cyclohexane dimethanol. This showcases the utility of these compounds in catalysis, particularly for sustainable chemical processes (Zhang, Fan, & Li, 2013).
Photophysics and Photostability
- Photophysical Behavior Analysis : The study of 1'-hydroxy-2'-acetonaphthone, related in structure to 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane, in various solvents revealed its photophysical behavior, including fluorescence properties and solvent effects. This research contributes to understanding the photostability mechanisms of intramolecular hydrogen bond systems, with implications for the design of photostable chemical and material science applications (Catalán & Valle, 1993).
Green Chemistry and Eco-Friendly Synthesis
- Green Synthesis of Cyclohexene Derivatives : A method using SmCl3 as a catalyst for the reaction between aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione at high temperatures to produce 1,8-dioxo-octahydroxanthene derivatives highlights the application of 1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane derivatives in green chemistry. The reaction's efficiency and eco-friendly nature underscore the potential of these compounds in sustainable synthesis practices (Ilangovan, Malayappasamy, Muralidharan, & Maruthamuthu, 2011).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(NZ)-N-[(5Z)-5-hydroxyimino-3,3-dimethylcyclohexylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2)4-6(9-11)3-7(5-8)10-12/h11-12H,3-5H2,1-2H3/b9-6+,10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCDZDUOXAORNG-KZZDLZNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO)CC(=NO)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C/C(=N/O)/C/C(=N\O)/C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di(hydroxyimino)-5,5-dimethylcyclohexane | |
CAS RN |
37110-24-0 | |
| Record name | NSC107388 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107388 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




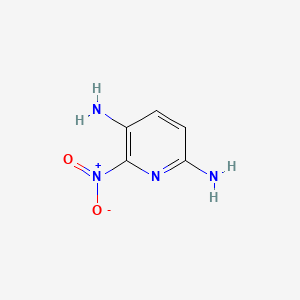

![Methyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1588360.png)


